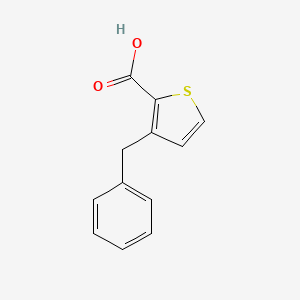
3-Benzylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylthiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a benzyl group at the 3-position and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylthiophene-2-carboxylic acid can be achieved through various methods. Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions and catalytic processes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
3-Benzylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
科学的研究の応用
3-Benzylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Benzylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or interact with cellular receptors, leading to their biological effects. The specific mechanism depends on the structure of the derivative and its target .
類似化合物との比較
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a chlorine substituent, used in different synthetic applications.
Benzothiazole derivatives: These compounds share a similar heterocyclic structure and are used in medicinal chemistry for their biological activities.
Uniqueness
3-Benzylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
特性
CAS番号 |
27921-50-2 |
|---|---|
分子式 |
C12H10O2S |
分子量 |
218.27 g/mol |
IUPAC名 |
3-benzylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChIキー |
UGIIACGASYCKOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


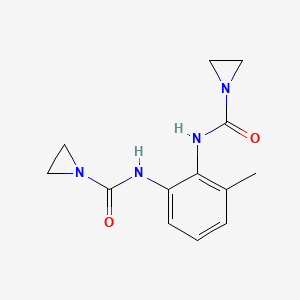
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
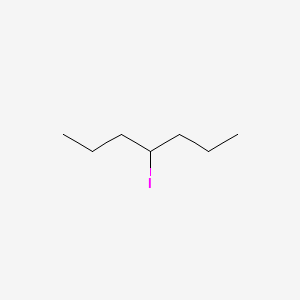

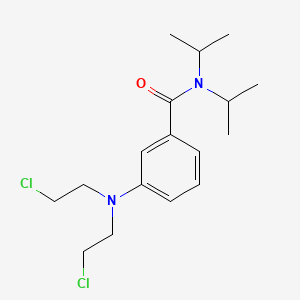
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)

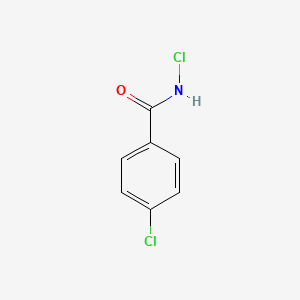
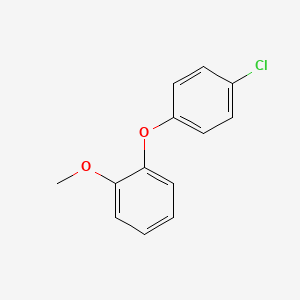
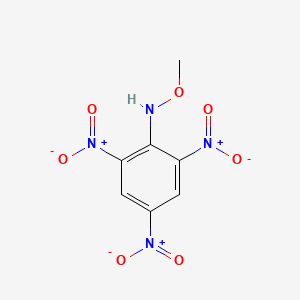
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
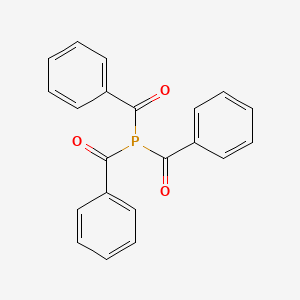
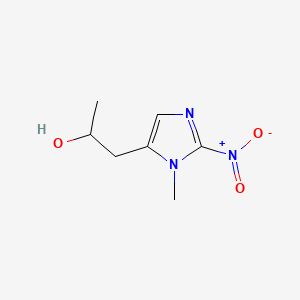
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
